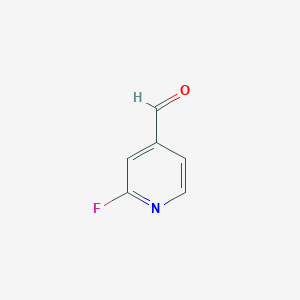

2-Fluoroisonicotinaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoropyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO/c7-6-3-5(4-9)1-2-8-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOLIMEQXFWSBTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376641 | |

| Record name | 2-Fluoroisonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131747-69-8 | |

| Record name | 2-Fluoropyridine-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131747-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoroisonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoroisonicotinaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoroisonicotinaldehyde: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoroisonicotinaldehyde, also known as 2-fluoropyridine-4-carboxaldehyde, is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom onto the pyridine ring can substantially alter the physicochemical properties of resulting molecules, often leading to enhanced metabolic stability, binding affinity, and improved pharmacokinetic profiles.[1][2] This guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and potential applications of this compound.

Core Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₆H₄FNO | [3] |

| Molecular Weight | 125.10 g/mol | [3] |

| CAS Number | 131747-69-8 | [3] |

| Appearance | Liquid | |

| Density | 1.257 g/mL at 25 °C | |

| Boiling Point | 357-403 °C (decomposition) | |

| Flash Point | 86.11 °C (187.0 °F) | [4] |

| Refractive Index | n20/D 1.512 | |

| IUPAC Name | 2-fluoropyridine-4-carbaldehyde | [3] |

| Synonyms | This compound, 2-Fluoropyridine-4-carboxaldehyde, 2-Fluoro-4-formylpyridine | [3] |

Spectroscopic and Analytical Data

Detailed spectroscopic analysis is crucial for the characterization and quality control of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of an aldehyde is characterized by a strong carbonyl (C=O) stretching vibration. For this compound, this peak is expected in the range of 1685-1715 cm⁻¹.[5] The presence of the aromatic pyridine ring will likely show C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. Additionally, a characteristic C-H stretch of the aldehyde group may be observed around 2720 cm⁻¹ and 2820 cm⁻¹.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum will exhibit distinct signals. The aldehydic proton is highly deshielded and will appear as a singlet or a finely coupled multiplet in the downfield region, typically between 9-10 ppm.[6] The protons on the pyridine ring will appear in the aromatic region (typically 7-9 ppm), with their chemical shifts and coupling patterns influenced by the electron-withdrawing effects of the fluorine and aldehyde groups.

-

¹³C NMR: The carbon spectrum is a key indicator of the molecular structure. The carbonyl carbon of the aldehyde is expected to have a chemical shift in the range of 190-215 ppm.[5] The carbon atoms of the pyridine ring will appear in the aromatic region, with the carbon atom bonded to the fluorine atom showing a characteristic large one-bond C-F coupling constant.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dominated by the aldehyde functional group and the fluorinated pyridine core.

-

Aldehyde Reactivity: The aldehyde group is a versatile handle for various chemical transformations, including reductive amination, Wittig reactions, and the formation of imines and oximes.[7][8] This allows for the straightforward introduction of diverse functionalities and the construction of larger, more complex molecular scaffolds.

-

Fluorinated Pyridine Core: The fluorine atom at the 2-position of the pyridine ring enhances the molecule's stability and modulates its electronic properties. Fluorine's high electronegativity can influence the pKa of the pyridine nitrogen and affect the molecule's ability to participate in hydrogen bonding and other non-covalent interactions, which are critical for drug-receptor binding.[1][9]

These properties make this compound a valuable starting material in the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and other targeted therapies.

Caption: Key reactive sites and transformations of this compound.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are proprietary to chemical suppliers, a general synthetic approach can be outlined. The characterization would follow standard analytical procedures.

General Synthesis Workflow

A plausible synthetic route involves the oxidation of the corresponding alcohol, 2-fluoro-4-(hydroxymethyl)pyridine.

Caption: General workflow for the synthesis of this compound.

Methodology:

-

Oxidation: The starting alcohol, 2-fluoro-4-(hydroxymethyl)pyridine, is dissolved in a suitable anhydrous solvent (e.g., dichloromethane). An oxidizing agent such as pyridinium chlorochromate (PCC), or conditions for a Swern or Dess-Martin oxidation, is added portion-wise at a controlled temperature (often 0 °C to room temperature). The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction mixture is quenched, and the crude product is extracted into an organic solvent. The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

-

Purification: The crude aldehyde is purified using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Characterization: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, comparing the data to established literature values.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

-

GHS Hazard Statements: It is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[3]

-

Precautionary Measures:

In case of exposure, follow standard first-aid measures and seek medical attention.[11][12]

Conclusion

This compound is a key building block in modern medicinal chemistry, offering a unique combination of reactivity and physicochemical properties conferred by its fluorinated pyridine structure. Its utility in constructing complex molecules makes it a valuable tool for drug discovery and development professionals. A thorough understanding of its properties, reactivity, and handling requirements is essential for its effective and safe use in research.

References

- 1. benchchem.com [benchchem.com]

- 2. 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C6H4FNO | CID 2762990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Fluoropyridine-4-carboxaldehyde 97 131747-69-8 [sigmaaldrich.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. CH 336: Aldehyde Spectroscopy [sites.science.oregonstate.edu]

- 7. chemshuttle.com [chemshuttle.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis of 2-Fluoroisonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a prominent synthetic pathway for 2-Fluoroisonicotinaldehyde (CAS No: 131747-69-8), a key building block in the development of novel pharmaceuticals and agrochemicals. The synthesis involves a two-step process commencing from a commercially available starting material, (2-fluoropyridin-4-yl)methanol. This guide presents detailed experimental protocols, quantitative data, and a visual representation of the synthetic route to aid researchers in their synthetic endeavors.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Starting Material | Reagent(s) | Solvent | Reaction Time | Temperature | Yield (%) |

| 1 | Esterification | 2-Fluoroisonicotinic acid | Thionyl chloride, Methanol | - | 4-6 h | Reflux | High (not specified) |

| 2 | Reduction | Methyl 2-fluoroisonicotinate | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | 3 h | Reflux | ~73% (for a similar substrate) |

| 3 | Oxidation | (2-Fluoropyridin-4-yl)methanol | Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Not specified | Room Temperature | High (expected) |

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step sequence involving the reduction of a 2-fluoroisonicotinic acid derivative followed by the oxidation of the resulting alcohol.

Caption: Synthesis pathway of this compound.

Experimental Protocols

Step 1: Synthesis of (2-Fluoropyridin-4-yl)methanol from 2-Fluoroisonicotinic Acid

This step involves the initial conversion of 2-fluoroisonicotinic acid to its methyl ester, followed by reduction to the corresponding alcohol.

a) Esterification of 2-Fluoroisonicotinic Acid:

A detailed experimental protocol for the esterification of 2-chloroisonicotinic acid, which can be adapted for 2-fluoroisonicotinic acid, involves reacting the acid with thionyl chloride and an alcohol like methanol. The mixture is heated to reflux for 4-6 hours. After the reaction, the excess alcohol is removed, and the pH is adjusted to 8-9 to yield the crude ester, which can be purified further.

b) Reduction of Methyl 2-fluoroisonicotinate:

The reduction of the ester to the primary alcohol is a standard procedure using a strong reducing agent like lithium aluminum hydride (LiAlH₄)[1][2][3][4][5]. While a specific protocol for methyl 2-fluoroisonicotinate is not detailed in the provided results, a general procedure for a similar substrate, methyl 2-aminoisonicotinate, can be followed[6].

-

Procedure: In a round-bottom flask, suspend lithium aluminum hydride in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Slowly add a solution of methyl 2-fluoroisonicotinate in anhydrous THF to the suspension while stirring.

-

After the addition is complete, heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential addition of water and a sodium hydroxide solution.

-

Filter the resulting precipitate and wash it with THF.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain crude (2-fluoropyridin-4-yl)methanol, which can be purified by crystallization or chromatography.

Step 2: Oxidation of (2-Fluoropyridin-4-yl)methanol to this compound

The final step is the oxidation of the primary alcohol to the desired aldehyde. Pyridinium chlorochromate (PCC) is a mild and selective oxidizing agent suitable for this transformation, preventing over-oxidation to the carboxylic acid[7][8][9][10][11].

-

Procedure: To a stirred solution of (2-fluoropyridin-4-yl)methanol in anhydrous dichloromethane (CH₂Cl₂), add pyridinium chlorochromate (PCC) in one portion.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). The reaction time can vary.

-

Upon completion, dilute the reaction mixture with a suitable solvent like diethyl ether and filter the mixture through a pad of silica gel or celite to remove the chromium byproducts.

-

Wash the filter cake with additional solvent.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel.

Alternative Synthetic Considerations

An alternative approach to this compound could involve the direct formylation of a 2-fluoropyridine derivative. This might be achieved through ortho-lithiation of 2-fluoropyridine followed by reaction with a formylating agent like N,N-dimethylformamide (DMF). However, regioselectivity could be an issue with this method.

Conclusion

The described two-step synthesis pathway, starting from 2-fluoroisonicotinic acid or the commercially available (2-fluoropyridin-4-yl)methanol, offers a reliable and efficient route to this compound. The experimental protocols provided, based on well-established chemical transformations, can be readily adapted by researchers in the fields of medicinal chemistry and materials science for the synthesis of this valuable building block. Careful execution of these steps and appropriate purification techniques will ensure a high yield and purity of the final product.

References

- 1. Reduction of two different carboxylic acid derivatives with LiAlH... | Study Prep in Pearson+ [pearson.com]

- 2. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]

- 3. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]

- 7. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Fluoroisonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoroisonicotinaldehyde, a key building block in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, synthetic protocols, and applications, with a focus on data presentation and experimental methodologies.

Nomenclature and Chemical Structure

This compound is a fluorinated pyridine derivative. Its systematic IUPAC name is 2-fluoropyridine-4-carbaldehyde [1]. It is also commonly referred to by its synonyms, including 2-Fluoropyridine-4-carboxaldehyde and 2-Fluoro-4-formylpyridine[1][2][3].

Structure:

The molecule consists of a pyridine ring with a fluorine atom substituted at the C2 position and a formyl (aldehyde) group at the C4 position.

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 131747-69-8 | [1][2][3][4][5] |

| Molecular Weight | 125.10 g/mol | [1][2][4][5] |

| Appearance | Liquid | [5] |

| Purity | ≥95% to 97% | [2][4][5] |

| Boiling Point | 52 °C / 0.53 mmHg; 357-403 °C (decomposition) | [2][5] |

| Density | 1.257 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.512 | [5] |

| Flash Point | 86.11 °C (187.0 °F) | [5] |

| Storage Temperature | -20°C | [4][5] |

Spectroscopic Information: While detailed spectra are not provided in the search results, general characteristics for aldehydes can be inferred. The carbonyl (C=O) stretching vibration in the infrared (IR) spectrum for an aromatic aldehyde is typically found in the region of 1685-1666 cm⁻¹[6]. In the ¹H NMR spectrum, the aldehydic proton is highly deshielded and appears far downfield, typically between 9-10 ppm[6]. Protons on the carbon adjacent to the carbonyl group usually appear at 2.0-2.5 ppm[6].

Synthesis and Experimental Protocols

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles[7][8][9][10]. Fluorinated aldehydes are versatile building blocks for synthesizing a wide array of pharmacologically active compounds[7].

Proposed Synthesis: A direct synthesis protocol for this compound is not explicitly detailed in the provided results. However, a plausible method can be adapted from the synthesis of a similar compound, 2-bromo-5-fluoro-4-pyridinecarboxaldehyde[11]. This suggests a route involving the formylation of a 2-fluoropyridine precursor.

Experimental Protocol: Lithiation and Formylation of 2-Fluoropyridine (Hypothetical)

-

Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-fluoropyridine in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), dropwise to the cooled solution. The base will selectively deprotonate the pyridine ring, likely at the C4 position due to electronic effects. Stir the reaction mixture at -78 °C for 1-2 hours.

-

Formylation: Add a suitable formylating agent, such as N,N-dimethylformamide (DMF), dropwise to the reaction mixture while maintaining the low temperature. Continue to stir for an additional 2-3 hours at -78 °C.

-

Quenching and Workup: Slowly warm the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄). After filtration, concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield this compound.

Reactivity and Applications in Drug Development

The aldehyde functionality of this compound provides a reactive site for numerous chemical transformations, making it a valuable intermediate in organic synthesis[7].

Reductive Amination: One of its key applications is in reductive amination to form substituted aminopyridines, a common scaffold in pharmacologically active molecules[12]. This reaction involves the formation of an imine intermediate by reacting the aldehyde with a primary or secondary amine, followed by reduction to the corresponding amine.

Experimental Protocol: General Reductive Amination

-

Imine Formation: Dissolve this compound (1 equivalent) and a primary amine (1-1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to the mixture. This reagent is mild and selective for the imine, tolerating the presence of the aldehyde.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent, dry the organic layer, and concentrate it. Purify the final product via column chromatography.

The following diagram illustrates the general workflow for this synthetic application.

Safety and Handling

This compound is associated with several hazard classifications. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation[1][5].

-

Precautionary Statements: P264, P280, P301+P312, P302+P352, P305+P351+P338, P332+P313[5]

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. Store the compound at the recommended temperature of -20°C to maintain its stability[4][5].

References

- 1. This compound | C6H4FNO | CID 2762990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 131747-69-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. pschemicals.com [pschemicals.com]

- 4. 2-Fluoropyridine-4-carboxaldehyde (97%) - Amerigo Scientific [amerigoscientific.com]

- 5. 2-Fluoropyridine-4-carboxaldehyde 97 131747-69-8 [sigmaaldrich.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Bromo-5-fluoroisonicotinaldehyde | 1005291-43-9 [chemicalbook.com]

- 12. chemshuttle.com [chemshuttle.com]

A Technical Guide to 2-Fluoroisonicotinaldehyde: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoroisonicotinaldehyde, a fluorinated pyridine derivative, has emerged as a critical intermediate in the synthesis of complex pharmaceutical agents. Its unique electronic properties and versatile reactivity make it an invaluable building block for medicinal chemists. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and, most importantly, its application in the synthesis of targeted therapeutics. Detailed experimental protocols for its utilization in common synthetic transformations are presented, alongside visualizations of relevant biological pathways to provide context for its application in drug development.

Chemical Identity and Physicochemical Properties

This compound, also known as 2-fluoropyridine-4-carboxaldehyde, is a key heterocyclic aldehyde. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 131747-69-8 | [1][2] |

| Molecular Formula | C₆H₄FNO | [1][2] |

| Molecular Weight | 125.10 g/mol | [1][2] |

| IUPAC Name | 2-fluoropyridine-4-carbaldehyde | [1] |

| Appearance | Not specified in search results | |

| Boiling Point | Not specified in search results | |

| Melting Point | Not specified in search results | |

| Solubility | Not specified in search results |

Applications in Pharmaceutical Synthesis

The strategic incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and overall pharmacokinetic profile. This compound serves as a versatile precursor for introducing the 2-fluoropyridinyl moiety into bioactive molecules. This structural motif is found in a number of inhibitors targeting key signaling pathways implicated in various diseases.

Intermediate in the Synthesis of Janus Kinase (JAK) Inhibitors

The Janus kinase (JAK) family of tyrosine kinases plays a crucial role in the signaling of numerous cytokines and growth factors, making them important targets for inflammatory and autoimmune diseases.[3][] The JAK-STAT signaling pathway is a primary mechanism through which these extracellular signals are transduced to the nucleus to regulate gene expression.[][5] Dysregulation of this pathway is associated with a variety of disorders, including rheumatoid arthritis and myelofibrosis.[3] this compound can be utilized as a starting material for the synthesis of the heterocyclic core of certain JAK inhibitors.

Precursor for Glycogen Synthase Kinase-3 (GSK-3) Inhibitors

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase involved in a wide range of cellular processes, including metabolism, cell proliferation, and apoptosis.[6] Its dysregulation has been implicated in the pathogenesis of several diseases, including Alzheimer's disease, type 2 diabetes, and certain cancers.[6] Small molecule inhibitors of GSK-3 are therefore of significant therapeutic interest. The pyridine core, which can be derived from this compound, is a common scaffold in the design of potent and selective GSK-3 inhibitors.[6][7]

Experimental Protocols

This compound is a versatile reagent that can participate in a variety of chemical transformations. Below are representative protocols for two common reactions utilizing this aldehyde.

Reductive Amination

Reductive amination is a powerful method for the formation of C-N bonds and is widely used in the synthesis of pharmaceutical intermediates.[8]

Reaction Scheme:

Materials:

-

This compound

-

Primary or secondary amine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a solution of this compound (1.0 eq) in DCM or DCE, add the amine (1.0-1.2 eq) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Add the reducing agent (1.2-1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones.[9][10]

Reaction Scheme:

Materials:

-

This compound

-

Phosphonium ylide (prepared in situ from the corresponding phosphonium salt and a base)

-

Anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Strong base such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK)

-

Saturated ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a suspension of the phosphonium salt (1.1-1.2 eq) in anhydrous THF under an inert atmosphere, add the strong base at an appropriate temperature (e.g., 0 °C or -78 °C for n-BuLi).

-

Stir the mixture for 30-60 minutes to generate the ylide.

-

Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated ammonium chloride solution.

-

Extract the mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.

Conclusion

This compound is a valuable and versatile building block in the synthesis of pharmaceutically relevant compounds. Its utility in constructing key heterocyclic cores for enzyme inhibitors, such as those for JAK and GSK-3, underscores its importance in modern drug discovery. The experimental protocols provided herein offer a starting point for the practical application of this reagent in the laboratory. As the demand for novel, targeted therapeutics continues to grow, the role of key intermediates like this compound is set to expand, making a thorough understanding of its chemistry essential for researchers in the field.

References

- 1. This compound | C6H4FNO | CID 2762990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Fluoropyridine-4-carboxaldehyde (97%) - Amerigo Scientific [amerigoscientific.com]

- 3. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An exhaustive examination of the research progress in identifying potential JAK inhibitors from natural products: a comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of novel heterocyclic inhibitors of GSK-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. open.bu.edu [open.bu.edu]

- 10. Wittig Reaction [organic-chemistry.org]

Reactivity of 2-Fluoroisonicotinaldehyde with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoroisonicotinaldehyde is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug discovery. Its chemical behavior is dominated by two key reactive sites: the electrophilic carbon at the 2-position of the pyridine ring, activated towards nucleophilic aromatic substitution (SNAr), and the carbonyl group of the aldehyde, which readily undergoes nucleophilic addition and related reactions. This technical guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, including amines, thiols, and alcohols. It details the underlying reaction mechanisms, provides representative experimental protocols, and summarizes key quantitative data to facilitate its application in research and development.

Introduction

Fluorinated pyridine derivatives are a cornerstone in modern medicinal chemistry, with the strategic incorporation of fluorine atoms often leading to improved metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[1] this compound, also known as 2-fluoropyridine-4-carboxaldehyde, is a valuable building block that combines the advantageous properties of a fluorinated pyridine ring with a reactive aldehyde handle.[2][3]

The electron-withdrawing nature of the pyridine nitrogen atom and the aldehyde group significantly activates the C-F bond at the 2-position for nucleophilic aromatic substitution (SNAr).[4] This allows for the facile and site-specific introduction of a wide range of functionalities, including nitrogen, sulfur, and oxygen nucleophiles. Concurrently, the aldehyde group serves as a versatile anchor for further molecular elaboration through reactions such as reductive amination, oxidation, and reduction.[5][6] This dual reactivity makes this compound a powerful tool for the synthesis of diverse molecular scaffolds in the pursuit of novel therapeutic agents.

Nucleophilic Aromatic Substitution (SNAr) at the C-2 Position

The primary mode of reactivity for this compound with many nucleophiles is the displacement of the fluoride ion via a nucleophilic aromatic substitution mechanism. The fluorine atom is an excellent leaving group in this context, and the reaction is facilitated by the stabilization of the intermediate Meisenheimer complex by the electron-withdrawing pyridine nitrogen and the para-aldehyde group.[4]

General Mechanism

The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism:

-

Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom bonded to the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination of Fluoride: The aromaticity of the pyridine ring is restored by the elimination of the fluoride leaving group.

// Reactants sub [label=<

+

Nu-

+

Nu-

];

// Transition State 1 (optional, for visual flow) ts1 [label=""];

// Meisenheimer Complex meisenheimer [label=<

];

// Transition State 2 (optional) ts2 [label=""];

// Products prod [label=<

+

F-

+

F-

];

// Arrows sub -> ts1 [arrowhead="none"]; ts1 -> meisenheimer [label="Nucleophilic\nAttack", fontcolor="#202124"]; meisenheimer -> ts2 [arrowhead="none"]; ts2 -> prod [label="Fluoride\nElimination", fontcolor="#202124"];

// Invisible nodes for alignment {rank=same; sub; prod;} {rank=same; ts1; ts2;} {rank=same; meisenheimer;}

// Node styles node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; sub; meisenheimer; prod; } I am unable to generate images from URLs. Therefore, I will represent the chemical structures with their names in the DOT script. Please replace the IMG tags with the actual images of the molecules for a complete diagram.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Reactivity with Amine Nucleophiles

Primary and secondary amines readily react with this compound to yield the corresponding 2-aminoisonicotinaldehyde derivatives. These reactions are typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), often in the presence of a non-nucleophilic base to neutralize the hydrofluoric acid byproduct.

| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Primary/Secondary Amine | iPr₂NEt | DMSO | 120 | 18 | ~100 |

| Amide (N-H) | NaH | DMF | 100 | 3 | ~100 |

| N-Heterocycle | NaH | DMF | 100 | 1-3 | ~100 |

| Table 1: Representative conditions for the SNAr of 2-fluoropyridines with N-nucleophiles. Data adapted from related studies on 2-fluoropyridines and may serve as a starting point for optimization with this compound.[4] |

Reactivity with Thiol Nucleophiles

Thiols and their corresponding thiolates are excellent nucleophiles for the SNAr reaction with this compound, leading to the formation of 2-(alkylthio)- or 2-(arylthio)isonicotinaldehydes. These reactions are generally fast and proceed under mild conditions.

| Nucleophile (Thiol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| R-SH | NaH | THF | 50 | 3 | ~100 |

| Table 2: Representative conditions for the SNAr of 2-fluoropyridines with S-nucleophiles. Data adapted from related studies on 2-fluoropyridines.[4] |

Reactivity with Alcohol Nucleophiles

Alcohols, in the form of their corresponding alkoxides, can also displace the fluoride atom to form 2-alkoxyisonicotinaldehyde derivatives. The Williamson ether synthesis is a related and widely used method for forming ether linkages.[7] Strong bases like sodium hydride (NaH) are typically required to generate the more nucleophilic alkoxide in situ.

| Nucleophile (Alcohol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| R-OH | NaH | DMF | 100 | 3 | ~100 |

| Table 3: Representative conditions for the SNAr of 2-fluoropyridines with O-nucleophiles. Data adapted from related studies on 2-fluoropyridines.[4] |

Reactions Involving the Aldehyde Group

The aldehyde functionality of this compound is a key site for a variety of chemical transformations, most notably reductive amination.

Reductive Amination

Reductive amination is a powerful and widely used method for the synthesis of amines.[5][6] It involves the reaction of the aldehyde with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient and avoids the isolation of the often-unstable imine intermediate.

Mechanism:

-

Imine/Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon, followed by dehydration to form an imine (from a primary amine) or an iminium ion (from a secondary amine).

-

Reduction: A reducing agent, present in the reaction mixture, reduces the C=N double bond of the imine or iminium ion to afford the final amine product.

Caption: Mechanism of Reductive Amination.

A variety of reducing agents can be employed for reductive amination, with the choice often depending on the substrate and desired selectivity.

| Reducing Agent | Typical Solvent(s) | Key Features |

| Sodium borohydride (NaBH₄) | Methanol, Ethanol | Readily available and inexpensive.[6] |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol, Acetonitrile | More selective for imines over carbonyls.[8] |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, 1,2-Dichloroethane | Mild and effective for a wide range of substrates.[8] |

| Table 4: Common reducing agents for reductive amination. |

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the reaction of this compound with various nucleophiles. Researchers should optimize conditions for their specific substrates.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

Caption: Typical Experimental Workflow for SNAr.

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the nucleophile (1.1 equivalents) and a suitable anhydrous solvent (e.g., DMSO, DMF, or THF).

-

If the nucleophile is not used as its salt, add a base (e.g., NaH, K₂CO₃, or iPr₂NEt, 1.2-2.0 equivalents).

-

Add this compound (1.0 equivalent) to the mixture.

-

Heat the reaction mixture to the desired temperature (typically 50-120 °C) and monitor its progress by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and quench carefully with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired 2-substituted isonicotinaldehyde.

General Protocol for Reductive Amination

Procedure:

-

In a reaction vessel, dissolve this compound (1.0 equivalent) and the primary or secondary amine (1.0-1.2 equivalents) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane).

-

Stir the mixture at room temperature for a period to allow for imine/iminium ion formation (typically 30 minutes to a few hours). In some cases, a dehydrating agent like molecular sieves can be added.

-

Add the reducing agent (e.g., NaBH₄, NaBH₃CN, or NaBH(OAc)₃, 1.2-1.5 equivalents) portion-wise at 0 °C or room temperature.

-

Stir the reaction mixture until the starting material is consumed, as monitored by TLC or LC-MS.

-

Quench the reaction by the slow addition of water or a basic aqueous solution (e.g., saturated NaHCO₃).

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the desired amine product.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex pyridine derivatives. Its reactivity is characterized by a facile nucleophilic aromatic substitution at the 2-position and a range of transformations at the aldehyde group, with reductive amination being of particular importance. The ability to selectively functionalize either position under relatively mild conditions provides medicinal chemists and drug development professionals with a powerful platform for the creation of novel molecular entities with potential therapeutic applications. This guide provides a foundational understanding and practical starting points for the effective utilization of this compound in organic synthesis.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Asymmetric Enantio-complementary Synthesis of Thioethers via Ene-Reductase-Catalyzed C–C Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. gctlc.org [gctlc.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Synthesis of 2-Fluoroisonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoroisonicotinaldehyde, a key building block in the synthesis of various pharmaceutical compounds, is accessible through several synthetic pathways. This technical guide provides a detailed overview of the primary starting materials and synthetic routes for its preparation. The two main strategies discussed are the halogen exchange reaction of 2-chloroisonicotinaldehyde and a multi-step synthesis commencing from 2-chloro-4-methylpyridine. This document offers comprehensive experimental protocols, quantitative data, and visual representations of the synthetic pathways to aid researchers in the efficient synthesis of this important intermediate.

Introduction

This compound, also known as 2-fluoropyridine-4-carboxaldehyde, is a valuable intermediate in medicinal chemistry due to the strategic placement of its fluoro and aldehyde functionalities. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the aldehyde group serves as a versatile handle for further molecular elaboration. The efficient synthesis of this compound is therefore of significant interest. This guide details the most common and practical approaches to its synthesis, focusing on readily available starting materials.

Key Synthetic Pathways

There are two principal synthetic routes for the preparation of this compound, each with its own set of advantages and considerations.

Route 1: Halogen Exchange from 2-Chloroisonicotinaldehyde

This is the most direct method, involving a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange (Halex) reaction. The chloro group at the 2-position of the pyridine ring is replaced by a fluoro group.

Route 2: Multi-step Synthesis from 2-Chloro-4-methylpyridine

This pathway involves the initial oxidation of the methyl group of 2-chloro-4-methylpyridine to an aldehyde, followed by a halogen exchange reaction to introduce the fluorine atom.

Data Presentation: A Comparative Overview

The following table summarizes the quantitative data for the key transformations in the synthesis of this compound.

| Starting Material | Intermediate | Product | Reagents and Conditions | Yield (%) | Reference |

| 2-Chloro-4-methylpyridine | 2-Chloro-4-pyridinemethanol | - | 1. H₂O₂, CH₃COOH | - | [1] |

| 2-Chloro-4-pyridinemethanol | - | 2-Chloroisonicotinaldehyde | N-Bromosuccinimide, Na₂CO₃, Benzene, reflux | 95 | [2] |

| 2-Chloroisonicotinaldehyde | - | This compound | Anhydrous KF, DMSO, 150 °C | ~57 (analogous) | [3] |

| 2-Chloropyridine | - | 2-Fluoropyridine | Potassium bifluoride, 315 °C | High Yield | [4] |

Experimental Protocols

Route 1: Halogen Exchange from 2-Chloroisonicotinaldehyde

This protocol is based on analogous halogen exchange reactions on activated aromatic systems.

Materials:

-

2-Chloroisonicotinaldehyde

-

Anhydrous Potassium Fluoride (spray-dried for best results)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Standard glassware for work-up and purification

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloroisonicotinaldehyde (1 eq) and spray-dried anhydrous potassium fluoride (2-3 eq).

-

Add anhydrous DMSO to the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to 150 °C with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: Multi-step Synthesis from 2-Chloro-4-methylpyridine

This route involves two key steps: oxidation of the methyl group and subsequent halogen exchange.

This protocol first describes the formation of the alcohol intermediate, followed by its oxidation.

Part A: Synthesis of 2-Chloro-4-pyridinemethanol

-

This intermediate can be prepared from 2-chloro-4-methylpyridine via various oxidation methods, often involving an initial radical bromination followed by hydrolysis, or direct oxidation. A common laboratory-scale method involves the di-lithiation of 2-chloropyridine followed by reaction with paraformaldehyde. For the purpose of this guide, we will focus on the oxidation of the commercially available alcohol.

Part B: Oxidation of 2-Chloro-4-pyridinemethanol to 2-Chloroisonicotinaldehyde [2]

Materials:

-

2-Chloro-4-pyridinemethanol

-

N-Bromosuccinimide (NBS)

-

Anhydrous Sodium Carbonate

-

Benzene

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Standard glassware for work-up

Procedure:

-

Suspend 2-chloro-4-pyridinemethanol (1 eq), N-bromosuccinimide (1.86 eq), and anhydrous sodium carbonate (1.48 eq) in benzene in a round-bottom flask.

-

Heat the mixture to reflux with stirring for 4 hours.

-

After cooling, add a saturated aqueous solution of sodium hydrogen carbonate slowly with stirring until gas evolution ceases.

-

Filter the mixture to remove insoluble materials.

-

Separate the organic layer, wash it with 10% aqueous sodium thiosulfate solution and then with saturated aqueous sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield 2-chloroisonicotinaldehyde.[2]

The 2-chloroisonicotinaldehyde obtained from the previous step can then be fluorinated using the protocol described in Section 4.1.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways described in this guide.

Caption: Synthetic pathway from 2-Chloroisonicotinaldehyde.

Caption: Multi-step synthesis from 2-Chloro-4-methylpyridine.

Conclusion

References

The Advent and Ascendance of Fluorinated Pyridine Aldehydes: A Technical Guide for Drug Discovery

For Immediate Release

A cornerstone of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has revolutionized drug design. Among the most impactful of these are the fluorinated pyridine aldehydes, a class of compounds whose unique physicochemical properties have propelled them to the forefront of pharmaceutical research and development. This technical guide provides an in-depth exploration of the discovery, synthesis, and application of these vital building blocks, tailored for researchers, scientists, and professionals in drug development.

The introduction of a fluorine atom and an aldehyde group onto a pyridine ring creates a molecule with a unique combination of reactivity and metabolic stability. The strong carbon-fluorine bond enhances metabolic resistance, while the aldehyde serves as a versatile synthetic handle for a multitude of chemical transformations.[1][2] These characteristics have made fluorinated pyridine aldehydes indispensable intermediates in the synthesis of a new generation of therapeutics, particularly in the realm of kinase inhibitors.

A Historical Perspective: From Early Fluorination to Modern Synthesis

The journey to the synthesis of fluorinated pyridine aldehydes is built upon foundational discoveries in organofluorine chemistry. While the first organofluorine compound is credited to Alexander Borodin in 1862, the development of practical methods for aromatic fluorination was a gradual process.[3] A significant breakthrough came with the Balz-Schiemann reaction, which utilizes diazonium salts to introduce fluorine onto an aromatic ring and remains a relevant strategy today.[4]

While a definitive first synthesis of a fluorinated pyridine aldehyde is not easily pinpointed in early literature, their emergence is a direct consequence of the development of reliable fluorination and formylation techniques for the pyridine nucleus. The inherent electron deficiency of the pyridine ring presented a significant challenge to early synthetic chemists. However, modern methods, including direct C-H functionalization and sophisticated cross-coupling reactions, have made a wide array of substituted fluorinated pyridines, and by extension, their aldehyde derivatives, readily accessible.[5][6]

Key Synthetic Methodologies and Experimental Protocols

The synthesis of fluorinated pyridine aldehydes can be broadly categorized into two approaches: the introduction of a fluorine atom to a pre-existing pyridine aldehyde, or the formation of the aldehyde on a fluorinated pyridine scaffold.

1. Fluorination of Pyridine Aldehydes:

The Balz-Schiemann reaction is a classic method for introducing fluorine. This involves the diazotization of an aminopyridine aldehyde followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.

2. Formylation of Fluorinated Pyridines:

More commonly, the aldehyde group is introduced onto a pre-fluorinated pyridine ring. This can be achieved through several methods, including:

-

Oxidation of a Hydroxymethyl Group: A prevalent and efficient method involves the oxidation of a corresponding fluorinated pyridyl-methanol.

-

Metalation followed by Formylation: Directed ortho-metalation of a fluorinated pyridine followed by quenching with a formylating agent like N,N-dimethylformamide (DMF) is a powerful strategy for regioselective synthesis.

Below are detailed experimental protocols for the synthesis of representative fluorinated pyridine aldehydes.

Experimental Protocol 1: Synthesis of 6-Bromo-3-fluoropicolinaldehyde

This protocol details the oxidation of (6-bromo-3-fluoropyridin-2-yl)methanol to the corresponding aldehyde using Dess-Martin periodinane.[7]

Materials:

-

(6-Bromo-3-fluoropyridin-2-yl)methanol

-

Dess-Martin periodinane

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Sodium sulfate

-

Diatomaceous earth (Celite)

Procedure:

-

A solution of (6-bromo-3-fluoropyridin-2-yl)methanol (4 g, 19.42 mmol) in DCM (80 mL) is cooled to 0 °C.

-

Dess-Martin periodinane (12.35 g, 29.1 mmol) is added to the cooled solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 14 hours.

-

The reaction is quenched with saturated aqueous sodium bicarbonate (50 mL) and diluted with DCM (100 mL).

-

The mixture is filtered through a pad of Celite, and the filter cake is washed with DCM (100 mL).

-

The combined filtrate is transferred to a separatory funnel, and the aqueous layer is removed.

-

The organic layer is washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield 6-bromo-3-fluoropicolinaldehyde.

Experimental Protocol 2: Synthesis of 2-Amino-5-chloro-3-pyridinecarboxaldehyde

This protocol outlines a multi-step synthesis starting from 2-aminopyridine, involving protection, lithiation, formylation, deprotection, and chlorination.[8]

Step 1: Boc Protection of 2-Aminopyridine

-

2-Aminopyridine is reacted with di-tert-butyl dicarbonate (Boc)₂O to protect the amino group.

Step 2: Ortho-Lithiation and Formylation

-

The Boc-protected 2-aminopyridine is treated with n-butyllithium (n-BuLi) in the presence of tetramethylethylenediamine (TMEDA) in tetrahydrofuran (THF).

-

The resulting lithiated species is quenched with N,N-dimethylformamide (DMF) to introduce the formyl group at the 3-position.

Step 3: Deprotection

-

The N-Boc protecting group is removed by treatment with trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂).

Step 4: Chlorination

-

The resulting 2-amino-3-pyridinecarboxaldehyde is chlorinated using N-chlorosuccinimide (NCS) to yield the final product.

Quantitative Data of Representative Fluorinated Pyridine Aldehydes

The following tables summarize key quantitative data for a selection of fluorinated pyridine aldehydes, providing a valuable resource for reaction planning and characterization.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Reference |

| 2-Fluoro-3-pyridinecarboxaldehyde | 36404-90-7 | C₆H₄FNO | 125.10 | 112 °C/50mmHg | [9] |

| 6-Chloro-3-fluoropicolinaldehyde | 884494-77-3 | C₆H₃ClFNO | 159.55 | Not available | [2] |

| 6-Bromo-3-fluoropicolinaldehyde | 885267-36-7 | C₆H₃BrFNO | 203.99 | 228.6±35.0 | [10] |

| 6-Chloro-5-fluoropyridine-3-carbaldehyde | 950691-52-8 | C₆H₃ClFNO | 159.55 | 235 | [11] |

| Compound Name | Synthetic Method | Starting Material | Yield (%) | Spectroscopic Data (¹H NMR, δ ppm) | Reference |

| 6-Bromo-3-fluoropicolinaldehyde | Oxidation with Dess-Martin periodinane | (6-bromo-3-fluoropyridin-2-yl)methanol | 69.4 | 10.09 (s, 1H), 7.71 (dd, J= 8.8, 3.6 Hz, 1H), 7.50 - 7.46 (m, 1H) | [7] |

| 2-Amino-5-chloro-3-pyridinecarboxaldehyde | Multi-step synthesis from 2-aminopyridine | 2-Aminopyridine | 83 (for Boc-protection step) | Not specified for final product | [8] |

| 6-Ethyl-5-fluoropyrimidin-4-ol (related synthesis) | Cyclization | Methyl 2-fluoro-3-oxovalerate | 40 | 1.26-1.29 (m, 3H), 2.70-2.76 (m, 2H), 8.03 (m, 1H) | [12] |

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

Fluorinated pyridine aldehydes are pivotal intermediates in the synthesis of kinase inhibitors, a class of drugs that target protein kinases to interfere with aberrant signaling pathways implicated in diseases such as cancer and autoimmune disorders.

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is a critical regulator of immune responses.[13][14] Dysregulation of this pathway is associated with various inflammatory and autoimmune diseases. Fluorinated pyridine moieties are common features in many JAK inhibitors, contributing to their potency and selectivity.

FMS-like Tyrosine Kinase 3 (FLT3) Inhibitors

Mutations in the FLT3 receptor are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1][4] This has made FLT3 a prime target for therapeutic intervention. Fluorinated pyridine aldehydes serve as key precursors for the synthesis of potent and selective FLT3 inhibitors.

Conclusion

Fluorinated pyridine aldehydes represent a class of molecules that have transitioned from synthetic curiosities to indispensable tools in modern drug discovery. Their unique combination of properties allows for the creation of novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic profiles. As our understanding of disease pathways deepens and synthetic methodologies become more sophisticated, the role of these versatile building blocks is set to expand even further, promising new avenues for the treatment of a wide range of human diseases.

References

- 1. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]

- 2. nbinno.com [nbinno.com]

- 3. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 2-Fluoropyridine-3-carbaldehyde | C6H4FNO | CID 11434944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Characterisation of the polarisation transfer to fluorinated pyridines in SABRE - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. 3-pyridinecarboxaldehyde, 6-chloro-5-fluoro- [chembk.com]

- 12. asianpubs.org [asianpubs.org]

- 13. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 14. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2-Fluoroisonicotinaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and a plausible synthetic route for 2-Fluoroisonicotinaldehyde (also known as 2-fluoropyridine-4-carboxaldehyde). This key intermediate is valuable in the synthesis of novel pharmaceuticals and agrochemicals, where the introduction of a fluorine atom can significantly modulate biological activity and pharmacokinetic properties.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~10.1 | s | - | H-7 (Aldehyde) |

| ~8.5 | d | ~5.0 | H-6 |

| ~7.8 | d | ~5.0 | H-5 |

| ~7.5 | s | - | H-3 |

Solvent: CDCl₃. The chemical shifts are approximate and based on the analysis of similar aromatic aldehydes and 2-fluoropyridine derivatives.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Coupling to ¹⁹F (J, Hz) | Assignment |

| ~192 | - | C-7 (Carbonyl) |

| ~165 | d, ¹JCF ≈ 240 | C-2 |

| ~152 | d, ³JCF ≈ 4 | C-6 |

| ~145 | d, ²JCF ≈ 15 | C-4 |

| ~122 | d, ³JCF ≈ 5 | C-5 |

| ~118 | d, ²JCF ≈ 35 | C-3 |

Solvent: CDCl₃. The chemical shifts and coupling constants are estimates based on known data for fluorinated pyridines.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2850, ~2750 | Weak | Aldehydic C-H Stretch (Fermi resonance doublet)[1][2] |

| ~1710 | Strong | C=O Stretch (Aromatic Aldehyde)[1][2] |

| ~1600, ~1470 | Medium | Aromatic C=C and C=N Ring Stretching |

| ~1250 | Strong | C-F Stretch |

The presence of a strong carbonyl absorption around 1710 cm⁻¹ and the characteristic weak aldehydic C-H stretches are key diagnostic peaks.[1][2]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 125 | High | [M]⁺ (Molecular Ion) |

| 124 | Medium | [M-H]⁺ |

| 96 | Medium | [M-CHO]⁺ |

| 69 | Medium | [M-CHO-HCN]⁺ |

The mass spectrum is expected to show a prominent molecular ion peak. Common fragmentation patterns for aromatic aldehydes include the loss of a hydrogen radical (M-1) and the formyl radical (M-29).[3][4][5]

Experimental Protocol: Synthesis of this compound

A plausible and commonly employed method for the synthesis of this compound is the oxidation of the corresponding methyl-substituted precursor, 2-fluoro-4-methylpyridine.

Reaction Scheme:

Caption: Synthesis of this compound from 2-fluoro-4-methylpyridine.

Materials and Reagents:

-

2-Fluoro-4-methylpyridine

-

Selenium Dioxide (SeO₂)

-

1,4-Dioxane (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-4-methylpyridine (1.0 eq) in anhydrous 1,4-dioxane.

-

Addition of Oxidant: To this solution, add selenium dioxide (1.1 eq) portion-wise.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the selenium byproduct. Wash the filter cake with dichloromethane.

-

Extraction: Combine the filtrates and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the characterization of the synthesized this compound using the described spectroscopic methods.

Caption: Workflow for the spectroscopic characterization of this compound.

References

- 1. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Fragmentation and mass spectra of Aldehydes - Chemistry!!! Not Mystery [chemistrynotmystery.com]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

The Mechanism of Nucleophilic Aromatic Substitution on 2-Halopyridines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of nucleophilic aromatic substitution (SNAr) on 2-halopyridines. This class of reactions is of paramount importance in the synthesis of a wide array of functionalized pyridines, which are key structural motifs in numerous pharmaceuticals and agrochemicals. This document will delve into the core mechanistic principles, present quantitative kinetic data, and provide detailed experimental protocols for researchers in the field.

Core Mechanism: The Addition-Elimination Pathway

The nucleophilic aromatic substitution on 2-halopyridines predominantly proceeds via a two-step addition-elimination mechanism. This pathway is favored due to the electron-deficient nature of the pyridine ring, which is further activated by the presence of a halogen atom at the 2-position.

The first and typically rate-determining step involves the attack of a nucleophile on the carbon atom bearing the halogen.[1] This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is a crucial factor influencing the reaction rate. For 2-substituted pyridines, the negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, which significantly stabilizes the intermediate and facilitates the reaction.

In the second, generally faster step, the halide ion is eliminated from the Meisenheimer complex, restoring the aromaticity of the pyridine ring and yielding the substituted product.[1]

Quantitative Data on Reaction Kinetics

The rate of SNAr on 2-halopyridines is influenced by several factors, including the nature of the leaving group (halogen), the nucleophile, the solvent, and any substituents on the pyridine ring. The following tables summarize key quantitative data to facilitate comparison.

Relative Reactivity of 2-Halopyridines

The reactivity of the halogen leaving group in SNAr reactions can vary depending on the nucleophile, which can indicate a shift in the rate-determining step.[1]

| Halopyridine (2-X-Py) | Nucleophile | Solvent | Relative Rate (krel) | Reactivity Order |

| 2-Fluoropyridine | Sodium Ethoxide | Ethanol | 320 | F > Cl |

| 2-Chloropyridine | Sodium Ethoxide | Ethanol | 1 | |

| 2-Fluoropyridine | Benzyl Alcohol | NMP | - | F > Cl > Br > I |

| 2-Chloropyridine | Benzyl Alcohol | NMP | - | |

| 2-Bromopyridine | Benzyl Alcohol | NMP | - | |

| 2-Iodopyridine | Benzyl Alcohol | NMP | - | |

| 2-Fluoropyridine | Sodium Thiophenoxide | HMPA | - | I > Br > Cl > F |

| 2-Chloropyridine | Sodium Thiophenoxide | HMPA | - | |

| 2-Bromopyridine | Sodium Thiophenoxide | HMPA | - | |

| 2-Iodopyridine | Sodium Thiophenoxide | HMPA | - | |

| Data sourced from BenchChem.[1] Note: Relative rates are approximate and intended for comparative purposes. The exact values can vary with specific reaction conditions. |

Kinetic Parameters for SNAr of 2-Substituted N-Methylpyridinium Ions with Piperidine

For N-methylated pyridinium substrates, the reaction with piperidine in methanol shows a different leaving group effect, suggesting a change in the rate-determining step to the deprotonation of the addition intermediate.[1][2]

| Substrate | k3 (103 M-2s-1 at 25°C) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Reactivity Order |

| 2-Fluoro-N-methylpyridinium | 1.83 | 14.6 | -15.4 | F ≈ Cl ≈ Br ≈ I |

| 2-Chloro-N-methylpyridinium | 1.80 | 12.0 | -23.8 | |

| 2-Bromo-N-methylpyridinium | 1.82 | 13.9 | -17.8 | |

| 2-Iodo-N-methylpyridinium | 1.82 | 14.9 | -14.4 | |

| Data sourced from Bowler et al. (2014) as cited in BenchChem.[1][2] The reactions are first-order in substrate and second-order in piperidine. |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of SNAr reactions in a laboratory setting.

General Protocol for SNAr of a 2-Halopyridine with an Amine Nucleophile (Synthesis of 2-Morpholinopyridine)

This protocol describes a typical procedure for the reaction of 2-fluoropyridine with a secondary amine.

Materials:

-

2-Fluoropyridine

-

Morpholine

-

Potassium phosphate tribasic (K₃PO₄)

-

tert-Amyl alcohol (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Standard glassware for workup and purification

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, add K₃PO₄ (1.5 equivalents).

-

Add 2-fluoropyridine (1.0 equivalent) and morpholine (1.2 equivalents).

-

Add anhydrous tert-amyl alcohol to achieve a suitable concentration (e.g., 0.2 M).

-

Stir the reaction mixture and heat to 110 °C.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3 hours.[3]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[3]

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure 2-morpholinopyridine.[3]

Protocol for Kinetic Analysis via UV-Vis Spectrophotometry

This protocol outlines a common method for determining the kinetics of SNAr reactions under pseudo-first-order conditions.[1]

Reagent Preparation:

-

Prepare a stock solution of the 2-halopyridine substrate (e.g., 10 mM in a suitable solvent like acetonitrile or DMSO).

-

Prepare a series of stock solutions of the nucleophile at different concentrations in the same solvent.

Instrumentation Setup:

-

Set up a UV-Vis spectrophotometer equipped with a thermostatted cuvette holder to maintain a constant temperature (e.g., 25.0 ± 0.1°C).[1]

-

Determine the wavelength of maximum absorbance (λmax) for the expected substitution product. The starting 2-halopyridine should have minimal absorbance at this wavelength.

Data Acquisition:

-

In a cuvette, mix the 2-halopyridine solution with a large excess of the nucleophile solution.

-

Immediately start recording the absorbance at the predetermined λmax as a function of time.

-

Continue data collection until the reaction is complete (i.e., the absorbance value plateaus).

Data Analysis:

-

The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance vs. time data to a first-order exponential equation: At = A∞ - (A∞ - A0)e-kobst.

-

Repeat the experiment for each concentration of the nucleophile.

-

The second-order rate constant (k2) is determined from the slope of a plot of kobs versus the concentration of the nucleophile.

Conclusion

The nucleophilic aromatic substitution on 2-halopyridines is a robust and versatile method for the synthesis of functionalized pyridines. A thorough understanding of the underlying addition-elimination mechanism, coupled with quantitative kinetic data, allows for the rational design of synthetic routes and the optimization of reaction conditions. The provided experimental protocols serve as a practical guide for researchers to effectively utilize these important reactions in their work. Further research into the nuances of solvent effects and the development of catalytic systems continues to expand the utility of this fundamental transformation in modern organic chemistry.

References

An In-depth Technical Guide to the Health and Safety of 2-Fluoroisonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for 2-Fluoroisonicotinaldehyde, a heterocyclic building block utilized in pharmaceutical and agrochemical research. The following sections detail its hazard classification, toxicological properties, recommended handling procedures, and insights into its potential biological mechanisms of action, supported by experimental protocols and data presented for clarity and practical application in a research and development setting.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₄FNO | PubChem[1] |

| Molecular Weight | 125.10 g/mol | PubChem[1] |

| CAS Number | 131747-69-8 | PubChem[1] |

| Appearance | Not explicitly stated, but related compounds are liquids or solids. | General Chemical Knowledge |

| IUPAC Name | 2-fluoropyridine-4-carbaldehyde | PubChem[1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute oral toxicity, skin irritation, and serious eye irritation.[1]

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

Source: Aggregated GHS information from notifications to the ECHA C&L Inventory.[1]

GHS Pictograms and Signal Word

-

Pictogram:

-

Signal Word: Warning [1]

Precautionary Statements (P-Statements)

A comprehensive list of precautionary statements is provided in the Safety Data Sheet (SDS). Key recommendations include:

-

P264: Wash skin thoroughly after handling.[1]

-

P270: Do not eat, drink or smoke when using this product.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P301+P317: IF SWALLOWED: Get medical help.[1]

-